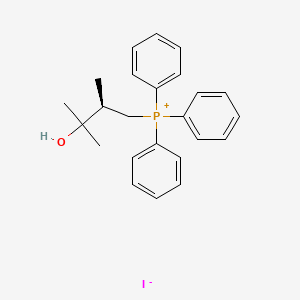

(R)-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide is a quaternary phosphonium salt. This compound is characterized by the presence of a triphenylphosphonium group attached to a chiral ®-3-hydroxy-2,3-dimethylbutyl moiety. The iodide ion serves as the counterion. Quaternary phosphonium salts are known for their diverse applications in organic synthesis, catalysis, and as intermediates in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. In this case, the alkyl halide would be ®-3-hydroxy-2,3-dimethylbutyl iodide. The reaction is usually carried out in an inert solvent such as toluene or dichloromethane at room temperature. The reaction proceeds via nucleophilic substitution, where the triphenylphosphine attacks the carbon atom bonded to the iodide, resulting in the formation of the quaternary phosphonium salt.

Industrial Production Methods

Industrial production of quaternary phosphonium salts like ®-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

®-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide can undergo various chemical reactions, including:

Oxidation: The phosphonium group can be oxidized to form phosphine oxides.

Reduction: The compound can participate in reduction reactions, often facilitated by reducing agents like lithium aluminum hydride.

Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like cyanide, azide, or thiolate ions can be used for substitution reactions.

Major Products Formed

Oxidation: Triphenylphosphine oxide derivatives.

Reduction: Reduced phosphonium compounds.

Substitution: Various substituted phosphonium salts depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

®-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide has several applications in scientific research:

Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between reactants in different phases.

Biology: Employed in the study of mitochondrial function due to its ability to target and accumulate in mitochondria.

Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting drugs to mitochondria.

Industry: Utilized in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of ®-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide involves its ability to act as a carrier for other molecules. The triphenylphosphonium group facilitates the compound’s accumulation in mitochondria due to the negative membrane potential of the mitochondrial inner membrane. This targeting ability makes it useful in delivering drugs or other bioactive molecules to mitochondria, where they can exert their effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyltriphenylphosphonium iodide

- Ethyltriphenylphosphonium iodide

- Butyltriphenylphosphonium iodide

Uniqueness

®-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide is unique due to its chiral ®-3-hydroxy-2,3-dimethylbutyl moiety, which imparts specific stereochemical properties. This chiral center can influence the compound’s reactivity and interactions with biological molecules, making it particularly valuable in enantioselective synthesis and chiral drug development.

Biologische Aktivität

(R)-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide, a chiral phosphonium salt, has garnered attention in various fields of organic synthesis and medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a triphenylphosphonium cation linked to a chiral (R)-3-hydroxy-2,3-dimethylbutyl group. The presence of the phosphonium moiety allows for significant interactions with biological membranes and potential roles in cellular signaling pathways.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Cellular Membrane Interaction : The triphenylphosphonium group enhances the lipophilicity of the compound, facilitating its incorporation into cellular membranes. This property may influence mitochondrial function and cellular energy metabolism.

- Antioxidant Activity : Preliminary studies suggest that this compound could exhibit antioxidant properties, potentially mitigating oxidative stress in cells. This is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

- Regulation of Ion Channels : There is evidence that phosphonium compounds can modulate ion channel activity, which may impact various physiological processes including muscle contraction and neurotransmission.

Therapeutic Applications

The biological activity of this compound has been explored in several therapeutic contexts:

- Cancer Therapy : Some studies have investigated the use of phosphonium salts as selective anticancer agents due to their ability to induce apoptosis in cancer cells while sparing normal cells. For instance, research on related phosphonium compounds has shown promise in targeting mitochondrial pathways in cancer cells .

- Neuroprotection : Given its potential antioxidant properties, the compound may be beneficial in neurodegenerative diseases where oxidative stress plays a significant role. Its ability to penetrate the blood-brain barrier could make it a candidate for further investigation in treating conditions like Alzheimer's disease.

Case Studies

- Synthesis and Biological Evaluation : A study explored the synthesis of this compound and evaluated its cytotoxic effects on various cancer cell lines. Results indicated that the compound induced significant apoptosis in treated cells compared to controls .

- Mechanistic Insights : Another investigation focused on the mechanisms underlying the cytotoxicity of phosphonium salts. It was found that these compounds could disrupt mitochondrial membrane potential, leading to increased ROS production and subsequent cell death .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

[(2R)-3-hydroxy-2,3-dimethylbutyl]-triphenylphosphanium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28OP.HI/c1-20(24(2,3)25)19-26(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-18,20,25H,19H2,1-3H3;1H/q+1;/p-1/t20-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWZZXBEMHOOCA-BDQAORGHSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)O.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)O.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28IOP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.